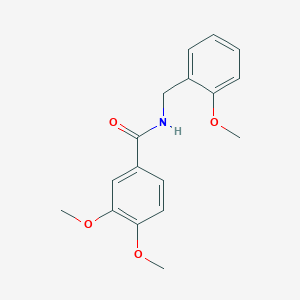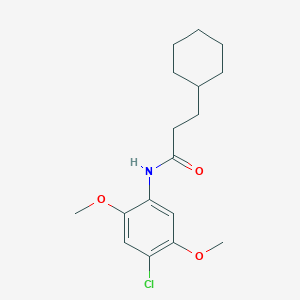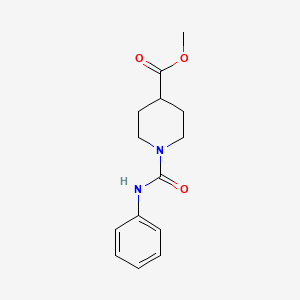
methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate, also known as MAPC, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. MAPC is a member of the piperidinecarboxylate family, which has been shown to have various biological activities including anti-inflammatory, anti-tumor, and anti-viral effects.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate has been the subject of extensive scientific research due to its potential applications in the field of medicine. Some of the most promising applications of methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate include its use as an anti-inflammatory agent, a neuroprotective agent, and a potential treatment for cancer. methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate has also been shown to have anti-viral effects, making it a potential candidate for the treatment of viral infections.
Wirkmechanismus
The mechanism of action of methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cell proliferation. methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate has been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which play a key role in the inflammatory response. methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral effects. methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which play a key role in the inflammatory response. methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell proliferation. In addition, methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate has been shown to have anti-tumor effects by inhibiting the proliferation of cancer cells and inducing apoptosis (programmed cell death). methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate has also been shown to have anti-viral effects by inhibiting the replication of viruses such as hepatitis B and C.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate in lab experiments include its potential as a therapeutic agent for various diseases, its low toxicity, and its ability to inhibit multiple signaling pathways involved in inflammation and cell proliferation. However, the limitations of using methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate in lab experiments include its high cost and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research of methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate. One potential direction is the development of methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate derivatives with improved pharmacological properties, such as increased potency and selectivity. Another potential direction is the investigation of the use of methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate involves the reaction of piperidinecarboxylic acid with aniline and methyl chloroformate. This reaction results in the formation of methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate, which can be purified using various methods, including column chromatography and recrystallization. The purity of the final product can be determined using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Eigenschaften
IUPAC Name |
methyl 1-(phenylcarbamoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-19-13(17)11-7-9-16(10-8-11)14(18)15-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAFFKZVZUWWRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-2-(4-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5881429.png)
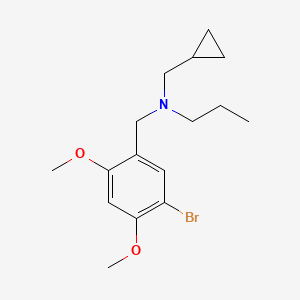
![N-1,3-benzodioxol-5-yl-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5881445.png)
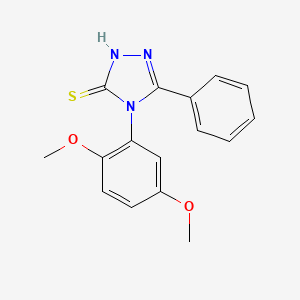
![3-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5881462.png)
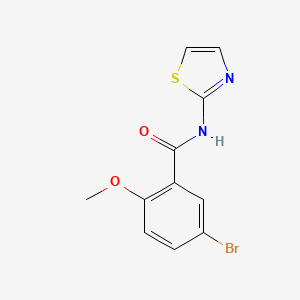
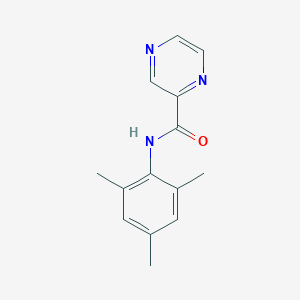
![5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid](/img/structure/B5881480.png)
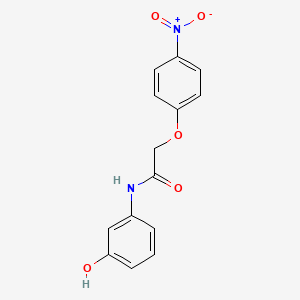
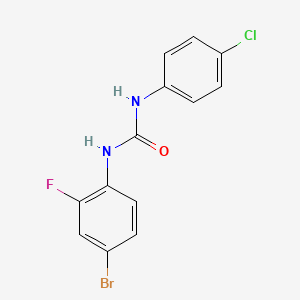
![4,6-dimethyl-2-[4-(2-pyridinyl)-1-piperazinyl]nicotinonitrile](/img/structure/B5881489.png)
![4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5881500.png)
